molecular formula C10H7F4N B13593923 3-(3-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile

3-(3-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile

Cat. No.: B13593923
M. Wt: 217.16 g/mol
InChI Key: GUWHHDKJAKHFQN-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile is an organic compound characterized by the presence of a fluorinated phenyl ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorinated phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(3-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorinated phenyl ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanoic acid

Uniqueness

3-(3-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile is unique due to the presence of both a nitrile group and a highly fluorinated phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7F4N

Molecular Weight

217.16 g/mol

IUPAC Name

3-[3-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H7F4N/c11-9-5-7(2-1-3-15)4-8(6-9)10(12,13)14/h4-6H,1-2H2

InChI Key

GUWHHDKJAKHFQN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CCC#N

Origin of Product

United States

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